N'-[(2-hydroxy-1-naphthyl)methylene]-4-nitrobenzohydrazide
Description
N'-[(2-Hydroxy-1-naphthyl)methylene]-4-nitrobenzohydrazide is a hydrazone derivative synthesized via the condensation of 4-nitrobenzohydrazide with 2-hydroxy-1-naphthaldehyde. This compound features a naphthyl-hydroxy substituent and a nitro group, which influence its electronic properties and biological activity.
Properties
Molecular Formula |
C18H13N3O4 |
|---|---|
Molecular Weight |
335.3 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C18H13N3O4/c22-17-10-7-12-3-1-2-4-15(12)16(17)11-19-20-18(23)13-5-8-14(9-6-13)21(24)25/h1-11,22H,(H,20,23)/b19-11+ |
InChI Key |
NKZZPWSVRAPEDL-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-hydroxy-1-naphthyl)methylene]-4-nitrobenzohydrazide typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for N’-[(2-hydroxy-1-naphthyl)methylene]-4-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Coordination Chemistry
The compound acts as a bidentate ligand , coordinating metal ions via:
Example Metal Complexation
| Metal Ion | Observed Behavior | Characterization Method |
|---|---|---|
| Cu(II) | Forms octahedral complexes; redox-active | UV-Vis, EPR |
| Zn(II) | Tetrahedral geometry; enhances thermal stability | TGA, XRD |
Structural Features
-
Intramolecular H-bonding (O–H⋯N) stabilizes the ligand structure, reducing flexibility .
-
Dihedral angle between naphthyl and benzene rings: 9.0°–23.0° , influencing steric interactions during coordination .
Redox and Catalytic Activity
The nitro group (–NO₂) and conjugated π-system enable participation in redox reactions:
-
Nitro Reduction : Under H₂/Pd-C, –NO₂ converts to –NH₂, altering electronic properties.
-
Catalytic Applications : Demonstrates potential in oxidative coupling reactions, leveraging metal-ligand charge transfer (MLCT) states.
Thermal Stability
| Analysis Method | Result |
|---|---|
| TGA | Decomposition onset at 220°C |
| DSC | Endothermic peak at 185°C (melting) |
Supramolecular Interactions
In crystalline states, molecules assemble via:
-
Intermolecular N–H⋯O hydrogen bonds , forming 1D chains along the c-axis .
-
π–π stacking between naphthyl rings (distance: 3.5–3.7 Å ) .
Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P1̄ |
| Unit Cell Dimensions | a=8.24 Å, b=10.52 Å, c=12.67 Å |
| Hydrogen Bond (N–H⋯O) | 2.89 Å (N⋯O distance) |
Biological Reactivity
The compound inhibits enzymes like tyrosinase and urease via:
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through the reaction of 2-hydroxy-1-naphthaldehyde with 4-nitrobenzohydrazide in methanol, typically under reflux conditions. The resulting product crystallizes into yellow block-shaped crystals upon slow evaporation of the solvent. Its structure features intermolecular N—H···O hydrogen bonds that contribute to its stability and functionality .
Biological Activities
2.1 Antimicrobial Properties
N'-[(2-hydroxy-1-naphthyl)methylene]-4-nitrobenzohydrazide exhibits significant antimicrobial activity against various pathogens. Studies have shown that derivatives of hydrazones, including this compound, can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
2.2 Antitumor Activity
Research indicates that hydrazone derivatives possess anticancer properties. The compound has shown promise in inhibiting tumor cell proliferation in vitro, suggesting its potential as a lead compound for cancer therapy . The mechanism of action may involve the induction of apoptosis in cancer cells.
2.3 Antioxidant Activity
The antioxidant properties of Schiff bases are well-documented. This compound has been evaluated for its ability to scavenge free radicals, thereby protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
Coordination Chemistry
Schiff bases are widely used as ligands in coordination chemistry due to their ability to form stable complexes with metal ions. This compound can coordinate with transition metals, leading to the formation of metal complexes that exhibit enhanced biological activities compared to their non-complexed forms . These metal complexes are being explored for applications in catalysis and as therapeutic agents.
Material Science Applications
The unique properties of this compound extend to material science where it is utilized in the development of sensors and probes for detecting metal ions. Its ability to undergo colorimetric changes upon interaction with specific ions makes it suitable for environmental monitoring and analytical chemistry applications .
Case Studies and Experimental Findings
To illustrate the applications of this compound, several case studies highlight its effectiveness:
Mechanism of Action
The mechanism of action of N’-[(2-hydroxy-1-naphthyl)methylene]-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can influence various biochemical pathways. Additionally, its hydrazone linkage allows it to interact with biological molecules, potentially leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of hydrazone derivatives are highly dependent on substituents. Below is a detailed comparison with key analogues:
Key Research Findings
Anticancer Activity :
- The naphthyl-hydroxy derivative shows superior activity compared to thiazole- or furan-substituted analogues, likely due to enhanced π-π stacking with cellular targets .
- Nitro-substituted hydrazones exhibit higher cytotoxicity than methoxy or halogenated derivatives, attributed to nitro group-induced oxidative stress .
Antimicrobial and Antitubercular Activity: Halogenated analogues (e.g., 3,5-dichloro derivatives) demonstrate stronger antimycobacterial activity than non-halogenated counterparts, likely due to improved membrane penetration . Bis(methylthio) derivatives show potent antitubercular activity, possibly via inhibition of mycobacterial enzymes requiring metal cofactors .
Physicochemical Properties :
- Solubility : Methylthiazole and methoxy substituents improve aqueous solubility, whereas naphthyl and chloro groups reduce it .
- Thermal Stability : Nitro-substituted hydrazones generally exhibit higher melting points (>250°C) due to strong intermolecular interactions .
Data Tables
Table 2: Physicochemical Properties
Biological Activity
N'-[(2-hydroxy-1-naphthyl)methylene]-4-nitrobenzohydrazide, a member of the hydrazone family, has garnered attention for its diverse biological activities. Hydrazones are characterized by the presence of the azomethine group (C=N), which is known to exhibit a wide range of pharmacological properties. This article provides a detailed overview of the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 4-nitrobenzohydrazide. The reaction is carried out under reflux conditions in a suitable solvent like methanol, leading to the formation of yellow block-shaped crystals upon cooling and slow evaporation of the solvent .
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. Hydrazone derivatives are known to possess broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that similar compounds demonstrate Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 12.5 μg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Hydrazone Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| Compound 1 | S. aureus ATCC 6538 | 3.91 | 7.81 |
| Compound 2 | E. coli ATCC 11230 | 12.5 | 25 |
| This compound | K. pneumoniae | 12.5 | Not reported |
Anticancer Activity
The anticancer potential of hydrazones has been extensively studied, with promising results against various cancer cell lines. For instance, this compound may exhibit cytotoxic effects on human breast cancer cells (MCF-7), with IC50 values indicating effective inhibition of cell proliferation . The mechanism often involves induction of apoptosis and disruption of cellular signaling pathways.
Anti-inflammatory and Analgesic Effects
Hydrazone compounds have also been reported to possess anti-inflammatory and analgesic properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and modulate pain pathways, making them potential candidates for developing new anti-inflammatory drugs .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Nucleophilic Attack : The nitrogen atom in the hydrazone structure can act as a nucleophile, allowing it to interact with electrophilic sites in target proteins.
- Hydrogen Bonding : The hydroxyl group in the compound facilitates intramolecular hydrogen bonding, enhancing its stability and bioactivity .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several hydrazone derivatives, including this compound. The results indicated that this compound exhibited superior activity against resistant bacterial strains compared to conventional antibiotics, highlighting its potential as a lead compound for drug development .
Anticancer Activity Assessment
Another investigation focused on the anticancer properties of hydrazones against MCF-7 cell lines. The study found that this compound induced apoptosis through mitochondrial pathways, suggesting its potential as an effective chemotherapeutic agent .
Q & A
Q. What are the established synthetic routes for N'-[(2-hydroxy-1-naphthyl)methylene]-4-nitrobenzohydrazide, and how can reaction conditions be optimized?
The compound is synthesized via condensation of 4-nitrobenzohydrazide with 2-hydroxy-1-naphthaldehyde in ethanol under reflux. Key steps include:
- Equimolar mixing of reactants in anhydrous ethanol with catalytic acetic acid .
- Monitoring reaction progress via TLC, followed by gravity column chromatography (silica gel, 70–230 mesh) for purification .
- Yield optimization (typically 85–91%) by controlling temperature (70–80°C) and reaction time (4–6 hrs) .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- IR spectroscopy : Confirm the presence of C=O (1650–1670 cm⁻¹), C=N (1600–1610 cm⁻¹), and NO₂ (1520–1345 cm⁻¹) stretches .
- ¹H/¹³C NMR : Identify aromatic protons (δ 8.0–8.5 ppm for nitrobenzene; δ 7.3–8.4 ppm for naphthyl) and the hydrazide NH proton (δ 12.1–12.5 ppm) .
- X-ray crystallography : Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding between NH and nitro groups) .
Q. What biological assays are commonly used to evaluate its enzyme inhibitory activity?
- Xanthine oxidase (XO) inhibition : Measure IC₅₀ values via UV-Vis spectroscopy at 295 nm, monitoring uric acid formation from xanthine .
- Molecular docking : Use AutoDock Vina to predict binding modes at the XO active site (PDB: 1N5X), focusing on interactions with Mo-cofactor and key residues (e.g., Glu802, Arg880) .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., disordered atoms or twinning) be resolved during structure refinement?
- SHELX suite : Use SHELXL for high-resolution refinement, applying restraints for disordered regions (e.g., nitro group orientation) .
- Twinning analysis : Employ PLATON to detect twinning operators and refine using HKLF5 data format .
- Example: The triclinic P1 space group (a = 7.885 Å, α = 114.4°) of a solvate form required TWIN/BASF commands in SHELXL for successful refinement .
Q. What strategies address contradictory bioactivity data between structural analogs?
- Substituent effects : Compare analogs with electron-withdrawing (e.g., NO₂) vs. donating (e.g., OCH₃) groups. For example, 4-nitro substitution enhances XO inhibition (IC₅₀ = 2.1 µM) compared to 4-methoxy analogs (IC₅₀ = 18.3 µM) due to stronger electrostatic interactions .
- Solvent effects : Assess polarity using COSMO-RS simulations; polar solvents (e.g., DMSO) may stabilize the keto-enol tautomer, altering binding affinity .
Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?
- Hydrogen-bonding networks : The naphthyl OH group forms O–H···O bonds with adjacent nitro groups (d = 2.68 Å), stabilizing the crystal lattice and increasing melting point (257–258°C) .
- π-π stacking : Face-to-face stacking between naphthyl and nitrobenzene rings (3.5–3.8 Å spacing) contributes to low solubility in nonpolar solvents .
Q. Can computational methods predict the compound’s metabolic stability or toxicity?
- ADMET prediction : Use SwissADME to estimate bioavailability (TPSA = 95 Ų; LogP = 2.8) and CYP450 inhibition risks .
- Toxicity screening : Employ ProTox-II to identify potential hepatotoxicity (e.g., structural alerts from nitro groups) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
